molecular formula C10H16NO3P B13516302 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

Cat. No.: B13516302
M. Wt: 229.21 g/mol
InChI Key: HDSPKNVEMFCRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is an organic compound belonging to the pyridine family Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine typically involves the reaction of pyridine derivatives with dimethylphosphoryl and dimethoxymethyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or luminescence.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16NO3P

Molecular Weight

229.21 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-dimethylphosphorylpyridine

InChI

InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-6-9(11-7-8)15(3,4)12/h5-7,10H,1-4H3

InChI Key

HDSPKNVEMFCRLG-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=C1)P(=O)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.